molecular formula C14H21CuN6O4- B12424830 Copper tripeptide

Copper tripeptide

Cat. No.: B12424830
M. Wt: 400.90 g/mol
InChI Key: LREZPQNYQZAPJC-ACMTZBLWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Copper tripeptide, also known as glycyl-L-histidyl-L-lysine copper complex, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine. This compound has a strong affinity for copper ions and was first isolated from human plasma. It can also be found in saliva and urine. This compound is known for its various biological activities, including wound healing, anti-inflammatory effects, and stimulation of collagen synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper tripeptide can be synthesized by combining the tripeptide glycyl-L-histidyl-L-lysine with copper ions. The synthesis involves the following steps:

    Preparation of the Tripeptide: The tripeptide glycyl-L-histidyl-L-lysine is synthesized using standard solid-phase peptide synthesis techniques.

    Complexation with Copper Ions: The synthesized tripeptide is then mixed with a copper salt, such as copper(II) sulfate, in an aqueous solution.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis followed by complexation with copper ions. The process includes:

Chemical Reactions Analysis

Types of Reactions

Copper tripeptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the major products are typically oxidized substrates, while in reduction reactions, the major products are reduced substrates .

Scientific Research Applications

Properties

Molecular Formula

C14H21CuN6O4-

Molecular Weight

400.90 g/mol

IUPAC Name

copper;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate

InChI

InChI=1S/C14H23N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+2/p-2/t10-,11-;/m0./s1

InChI Key

LREZPQNYQZAPJC-ACMTZBLWSA-L

Isomeric SMILES

C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2]

Canonical SMILES

C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2]

Origin of Product

United States

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